molecular formula C14H10O4 B160679 [1,1'-Biphenyl]-4,4'-dicarboxylic acid CAS No. 787-70-2

[1,1'-Biphenyl]-4,4'-dicarboxylic acid

Cat. No. B160679
CAS RN: 787-70-2
M. Wt: 242.23 g/mol
InChI Key: NEQFBGHQPUXOFH-UHFFFAOYSA-N
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Patent
US07288273B1

Procedure details

A solution of biphenyl-4.4′-dicarboxylic acid (200 mg. 0.8 mmol) in 15 mL of CH2Cl2 was stirred with oxalyl chloride 0.8 mL. 9 mmol) and 1 drop DMF under Ar for 18 h. Removal of solvents in vacuo afforded 211 mg (93%) of biphenyl-4,4′-dicarbonyl dichloride as a yellow solid. Spectral data matches the referenced spectral data. IR (CH2Cl2) 1781 (C═O) cm; H NMR (CDCl3), 360 MHz) δ 8.2 (d, J=8.2 Hz, 4H(C═O)ArH), δ 7.7 (d. J=8.7 Hz, 4H, ArH); 3C NMR (CDCl3, 90 MHz) δ 167.9, 145.8, 133.2, 132.1, 127.9.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[CH:15]=[CH:14]C(C(O)=O)=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7](O)=[O:8])=[CH:3][CH:2]=1.[C:19](Cl)(=O)[C:20]([Cl:22])=[O:21].C(Cl)[Cl:26]>CN(C=O)C>[C:1]1([C:10]2[CH:15]=[CH:14][C:19]([C:20]([Cl:22])=[O:21])=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7]([Cl:26])=[O:8])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)C(=O)O
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of solvents in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C1=CC=C(C=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 211 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.